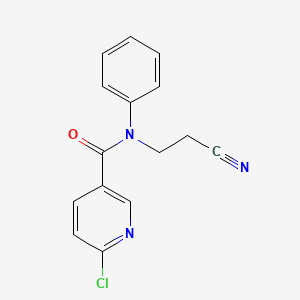
4-Chloro-6-(3-chlorothiophen-2-YL)-1,3,5-triazin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-6-(3-chlorothiophen-2-YL)-1,3,5-triazin-2-amine is a heterocyclic compound that contains both a triazine ring and a thiophene ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both chlorine and sulfur atoms in its structure contributes to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(3-chlorothiophen-2-YL)-1,3,5-triazin-2-amine typically involves the reaction of 3-chlorothiophene-2-amine with cyanuric chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction conditions often include maintaining a low temperature to control the reactivity of cyanuric chloride and to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
4-Chloro-6-(3-chlorothiophen-2-YL)-1,3,5-triazin-2-amine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the triazine ring can be substituted by nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the chlorine atoms or to modify the thiophene ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, thiols, or alcohols can be used in the presence of a base like triethylamine or sodium hydroxide.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Nucleophilic Substitution: Substituted triazine derivatives with various functional groups.
Oxidation: Sulfoxides or sulfones of the thiophene ring.
Reduction: Dechlorinated triazine derivatives or modified thiophene rings.
科学的研究の応用
4-Chloro-6-(3-chlorothiophen-2-YL)-1,3,5-triazin-2-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anticancer and antimicrobial compounds.
Material Science: The compound is explored for its potential use in the development of advanced materials, such as organic semiconductors and conductive polymers.
Biological Research: It is studied for its interactions with biological macromolecules and its potential as a biochemical probe.
作用機序
The mechanism of action of 4-Chloro-6-(3-chlorothiophen-2-YL)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition of enzyme activity. Additionally, its ability to undergo nucleophilic substitution reactions allows it to modify biological macromolecules, thereby affecting their function.
類似化合物との比較
Similar Compounds
4-Chloro-6-(2-thienyl)-1,3,5-triazin-2-amine: Similar structure but with a different substitution pattern on the thiophene ring.
6-(3-Chlorothiophen-2-YL)-1,3,5-triazin-2-amine: Lacks the chlorine atom on the triazine ring.
4,6-Dichloro-1,3,5-triazin-2-amine: Contains two chlorine atoms on the triazine ring but lacks the thiophene ring.
Uniqueness
4-Chloro-6-(3-chlorothiophen-2-YL)-1,3,5-triazin-2-amine is unique due to the presence of both chlorine and sulfur atoms in its structure, which imparts distinct chemical reactivity and potential biological activity. The combination of a triazine ring and a thiophene ring also contributes to its versatility in various applications.
特性
分子式 |
C7H4Cl2N4S |
|---|---|
分子量 |
247.10 g/mol |
IUPAC名 |
4-chloro-6-(3-chlorothiophen-2-yl)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C7H4Cl2N4S/c8-3-1-2-14-4(3)5-11-6(9)13-7(10)12-5/h1-2H,(H2,10,11,12,13) |
InChIキー |
OHBYCKPWLYJATL-UHFFFAOYSA-N |
正規SMILES |
C1=CSC(=C1Cl)C2=NC(=NC(=N2)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![10-(Cyclopropylmethyl)-3,10-diazabicyclo[4.3.1]decane](/img/structure/B13168989.png)
![3-Amino-1-(bicyclo[2.2.1]heptan-2-YL)propan-1-OL](/img/structure/B13168993.png)

![6-(Aminomethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B13169018.png)



![Dimethyl-(7-nitro-benzo[1,2,5]oxadiazol-4-YL)-amine](/img/structure/B13169050.png)






